Sodium tauroursodeoxycholate

Catalog No.
S1794360
CAS No.
35807-85-3
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tauroursodeoxycholate

CAS Number

35807-85-3

Product Name

Sodium tauroursodeoxycholate

IUPAC Name

sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;/m0./s1

InChI Key

IYPNVUSIMGAJFC-ZPTIPWSTSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

NA

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+]

Endoplasmic Reticulum (ER) Stress Inhibitor

TUDCA acts as a chemical chaperone within the cell, specifically targeting the endoplasmic reticulum (ER). The ER is responsible for protein folding and modification. When stressed, the ER can malfunction and trigger cell death pathways. Studies have shown that TUDCA can alleviate ER stress by promoting proper protein folding and preventing apoptosis (programmed cell death) []. This makes TUDCA a valuable tool for researchers investigating diseases associated with ER stress, such as neurodegenerative disorders and cystic fibrosis [].

Cholestatic Liver Diseases

TUDCA's role as a bile salt makes it relevant in research on cholestatic liver diseases, where bile flow is obstructed. In animal models, TUDCA has demonstrated protective effects on liver cells by promoting bile flow and reducing bile acid toxicity []. Researchers are exploring its potential as a therapeutic agent for cholestatic liver diseases like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) [].

Other Research Applications

Beyond ER stress and cholestatic diseases, TUDCA's potential extends to other research areas. For example, some studies suggest TUDCA might have anti-cancer properties by inhibiting the growth and migration of certain cancer cells []. Additionally, researchers are investigating its use in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Wolfram syndrome due to its potential neuroprotective effects [, ].

Sodium tauroursodeoxycholate is a bile acid derivative formed from taurine and ursodeoxycholic acid. Its chemical formula is C26H44NNaO6SC_{26}H_{44}NNaO_6S, and it is classified as a bile acid conjugate. This compound plays a significant role in various biological processes, including lipid metabolism and cellular signaling. Sodium tauroursodeoxycholate is recognized for its hydrophilic properties, which allow it to interact effectively with cell membranes and proteins, making it a valuable compound in both research and clinical applications.

TUDCA's mechanism of action in liver diseases is still under investigation, but several potential pathways are explored:

  • Endoplasmic Reticulum (ER) Stress Inhibitor: TUDCA is believed to protect liver cells from ER stress, a condition linked to various liver diseases. It may achieve this by promoting protein folding and reducing the buildup of misfolded proteins in the ER []. (Citation: )
  • Immunomodulation: TUDCA might modulate the immune system, potentially reducing inflammation in the liver [].
  • Antioxidant Activity: Some studies suggest TUDCA may possess antioxidant properties, protecting liver cells from oxidative damage [].
That are crucial for its functionality:

  • Formation of Micelles: Due to its amphipathic nature, sodium tauroursodeoxycholate can form micelles in aqueous solutions, facilitating the solubilization of lipids and membrane proteins .
  • Conjugation Reactions: It can participate in conjugation reactions with other compounds, enhancing their solubility and bioavailability.
  • Detoxification Processes: Sodium tauroursodeoxycholate can interact with various toxins, aiding in their solubilization and excretion from the body .

Sodium tauroursodeoxycholate exhibits several biological activities:

  • Choleretic Effects: It promotes bile flow and aids in the digestion of fats by increasing the solubility of bile acids .
  • Anti-inflammatory Properties: Research indicates that sodium tauroursodeoxycholate has anti-inflammatory effects, particularly in conditions like liver disease and pulmonary fibrosis .
  • Cellular Protection: It acts as a chemical chaperone, protecting cells from stress-induced damage by stabilizing protein structures and promoting proper folding mechanisms .

Sodium tauroursodeoxycholate can be synthesized through various methods:

  • Natural Extraction: It can be isolated from bile or synthesized from ursodeoxycholic acid through enzymatic reactions involving taurine.
  • Chemical Synthesis: Laboratory synthesis typically involves the conjugation of ursodeoxycholic acid with taurine under controlled conditions, often utilizing coupling agents to facilitate the reaction.
  • Modification of Existing Bile Acids: Chemical modifications to existing bile acids can yield sodium tauroursodeoxycholate through specific functional group transformations.

Sodium tauroursodeoxycholate has diverse applications across several fields:

  • Pharmaceuticals: It is used in formulations for liver diseases, offering protective effects against hepatotoxicity.
  • Research: Sodium tauroursodeoxycholate serves as a tool in cellular biology studies to investigate lipid metabolism and protein interactions.
  • Nutritional Supplements: It is included in dietary supplements aimed at improving digestive health and enhancing nutrient absorption.

: Research indicates that it may enhance the bioavailability of certain drugs by improving their solubility and absorption characteristics .
  • Cell Signaling Pathways: Sodium tauroursodeoxycholate modulates several signaling pathways, including those involved in inflammation and apoptosis, demonstrating its potential therapeutic roles .
  • Several compounds share structural similarities with sodium tauroursodeoxycholate. Here are some notable examples:

    Compound NameStructure SimilarityUnique Features
    Ursodeoxycholic AcidSimilar backbonePrimarily used for treating gallstones
    Glycocholic AcidConjugated bile saltMore hydrophilic; used for lipid emulsification
    Cholic AcidParent bile acidStronger choleretic effect; less soluble than sodium tauroursodeoxycholate

    Sodium tauroursodeoxycholate stands out due to its unique combination of hydrophilic properties and biological activity that allows it to function effectively as a chemical chaperone while also promoting lipid solubilization. Its ability to modulate cellular responses distinguishes it from other bile acids and derivatives.

    Molecular Structure and Formula

    Sodium tauroursodeoxycholate possesses the molecular formula C26H44NNaO6S with a molecular weight of 521.69 grams per mole [1] [2] [3]. The compound represents the sodium salt form of tauroursodeoxycholic acid, which is the taurine conjugate of ursodeoxycholic acid [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium 2-{[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino}ethanesulfonate [6].

    The structural framework consists of a steroid backbone derived from the cyclopentanoperhydrophenanthrene ring system, characteristic of bile acids [38]. This tetracyclic structure comprises three six-membered rings (designated A, B, and C) and one five-membered ring (D) [38]. The steroid nucleus maintains the 5β-cholane configuration, with angular methyl groups positioned at carbon-18 and carbon-19 [38].

    The taurine conjugation occurs through an amide bond formation between the carboxyl group of ursodeoxycholic acid and the amino group of taurine, resulting in the ethanesulfonate side chain [19]. This conjugation significantly enhances the hydrophilicity of the molecule compared to the unconjugated parent compound [19].

    Table 1: Basic Molecular and Structural Properties

    PropertyValue
    Molecular FormulaC26H44NNaO6S
    Molecular Weight521.69 g/mol
    CAS Number35807-85-3
    IUPAC NameSodium 2-{[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino}ethanesulfonate
    SynonymsTauroursodeoxycholic acid sodium salt; Sodium tauroursodesoxycholate; Ursodeoxycholyltaurine sodium

    Stereochemistry and Conformational Analysis

    The stereochemical configuration of sodium tauroursodeoxycholate is crucial for its biological activity and distinguishes it from other bile acid derivatives [16] [18]. The steroid nucleus exhibits specific stereochemical orientations at key positions that determine its three-dimensional structure and functional properties [16].

    The hydroxyl group at carbon-3 adopts the α-configuration (axial orientation), which is essential for maintaining the physiological properties of bile acids [16] [18]. This α-stereochemistry at the 3-position is evolutionarily conserved and critical for proper bile acid function [16]. The hydroxyl group at carbon-7 demonstrates the β-configuration (equatorial orientation), which distinguishes ursodeoxycholic acid from chenodeoxycholic acid where the 7-hydroxyl group is in the α-configuration [33] [36].

    The 5β-hydrogen configuration results from the reduction of the Δ4 double bond during biosynthesis, creating the characteristic cis-fusion between rings A and B [38]. This configuration contributes to the facial amphiphilicity of the molecule, with the α-face being hydrophilic due to the hydroxyl groups and the β-face being hydrophobic [38].

    Conformational analysis reveals that the rigid steroid backbone limits conformational flexibility, with the molecule adopting a relatively fixed three-dimensional structure [20]. Computer docking studies have demonstrated that sodium tauroursodeoxycholate can interact with protein binding sites through specific conformational arrangements [20] [21]. The taurine side chain provides additional conformational flexibility, allowing the molecule to adapt to different binding environments [21].

    Table 2: Stereochemical Configuration

    PositionConfigurationFunctional Group
    C-3α (axial)Hydroxyl (-OH)
    C-5βHydrogen
    C-7β (equatorial)Hydroxyl (-OH)
    C-8βHydrogen
    C-9αHydrogen
    C-10βMethyl (-CH3)
    C-13βMethyl (-CH3)
    C-14αHydrogen
    C-17αSide chain

    Physical Properties

    Solubility Profile

    Sodium tauroursodeoxycholate exhibits exceptional water solubility, reflecting its highly hydrophilic nature due to the taurine conjugation [10] [11]. The compound demonstrates a water solubility of 100 milligrams per milliliter, equivalent to 191.68 millimolar concentration [11]. This high aqueous solubility distinguishes it from unconjugated bile acids, which typically show limited water solubility [25].

    The compound also displays good solubility in dimethyl sulfoxide at 100 milligrams per milliliter (191.68 millimolar) [11]. In ethanol, sodium tauroursodeoxycholate shows moderate solubility of 71 milligrams per milliliter (136.09 millimolar), requiring warming for complete dissolution [11] [32].

    The hydrophilic-lipophilic balance value of sodium tauroursodeoxycholate is 20.1, indicating strong hydrophilic character [2] [28]. This high hydrophilic-lipophilic balance value reflects excellent emulsification capabilities in aqueous environments [28]. The critical micelle concentration has been determined to be 4 millimolar [2], which is relatively high compared to conventional surfactants, consistent with the gradual aggregation behavior typical of bile salts [23] [30].

    Table 3: Solubility Profile

    SolventSolubility (mg/mL)Solubility (mM)
    Water100191.68
    DMSO100191.68
    Ethanol71136.09

    Stability Parameters

    Sodium tauroursodeoxycholate demonstrates good thermal stability with a melting point ranging from 173-175°C [29] [32]. The compound remains stable when stored at room temperature between 15-25°C [9] [32]. For long-term storage, the compound should be kept in amber glass containers to protect from light degradation [9].

    The density of sodium tauroursodeoxycholate has been calculated as 1.216 ± 0.06 grams per cubic centimeter [32]. Solutions prepared in dimethyl sulfoxide or ethanol maintain stability for up to one month when stored at -20°C [32]. The compound exhibits stability for one year from the date of purchase when stored under appropriate conditions [32].

    Table 4: Physical Properties

    PropertyValue
    Physical StateSolid powder
    ColorWhite
    Melting Point173-175°C
    Density1.216 ± 0.06 g/cm³
    Storage Temperature15-25°C
    Hydrophilic-Lipophilic Balance20.1
    Critical Micelle Concentration4 mM

    Chemical Reactivity

    Sodium tauroursodeoxycholate exhibits limited chemical reactivity under physiological conditions due to its stable steroid backbone and the ionic nature of the taurine conjugate [19]. The compound functions primarily through non-covalent interactions rather than chemical modifications [19] [20].

    The hydroxyl groups at positions 3 and 7 can participate in hydrogen bonding interactions, which are crucial for its biological activity [21] [38]. The sulfonate group of the taurine moiety provides a permanent negative charge, enhancing water solubility and facilitating electrostatic interactions [19].

    Under acidic conditions, the taurine conjugate remains stable, unlike glycine conjugates which can undergo protonation and precipitation [25]. This stability across different pH ranges contributes to the compound's effectiveness in various physiological environments [25].

    The amide bond linking the steroid nucleus to the taurine moiety is resistant to hydrolysis under normal physiological conditions [19]. However, bacterial enzymes in the intestine can catalyze deconjugation reactions, releasing free ursodeoxycholic acid and taurine [14] [19].

    Relationship to Other Bile Acids

    Comparison with Primary Bile Acids

    Sodium tauroursodeoxycholate differs significantly from primary bile acids in its structural and physicochemical properties [12] [14]. Primary bile acids, including cholic acid and chenodeoxycholic acid, are synthesized directly in the liver through the modification of cholesterol [12] [14].

    Cholic acid contains three hydroxyl groups at positions 3α, 7α, and 12α, making it more hydrophilic than chenodeoxycholic acid, which has hydroxyl groups only at positions 3α and 7α [14] [38]. The presence of the 12α-hydroxyl group in cholic acid increases its ability to solubilize cholesterol and phospholipids [16].

    Chenodeoxycholic acid, the primary bile acid most closely related to ursodeoxycholic acid, differs in the stereochemistry of the 7-hydroxyl group [33] [35]. Chenodeoxycholic acid has a 7α-hydroxyl group, while ursodeoxycholic acid (the parent compound of sodium tauroursodeoxycholate) has a 7β-hydroxyl group [33] [35]. This stereochemical difference significantly affects their biological properties and toxicity profiles [33].

    The conjugation with taurine in sodium tauroursodeoxycholate further enhances its hydrophilicity compared to unconjugated primary bile acids [14] [19]. Taurine conjugates are more stable at acidic pH compared to glycine conjugates and maintain better solubility across different pH ranges [25].

    Comparison with Secondary Bile Acids

    Secondary bile acids are formed from primary bile acids through bacterial transformation in the intestine [12] [14]. The most common secondary bile acids include deoxycholic acid (formed from cholic acid) and lithocholic acid (formed from chenodeoxycholic acid) [14].

    Ursodeoxycholic acid, the parent compound of sodium tauroursodeoxycholate, is also classified as a secondary bile acid, though it is produced in much smaller quantities than deoxycholic acid or lithocholic acid [14] [35]. The formation of ursodeoxycholic acid involves the 7β-epimerization of chenodeoxycholic acid through a 7-oxo intermediate [35].

    Deoxycholic acid has hydroxyl groups at positions 3α and 12α but lacks the 7-hydroxyl group due to bacterial 7α-dehydroxylation [14] [39]. This structural difference makes deoxycholic acid more hydrophobic than sodium tauroursodeoxycholate [38]. Lithocholic acid, containing only a single 3α-hydroxyl group, is the most hydrophobic of the common bile acids and requires sulfation for elimination from the body [14].

    The aggregation behavior of sodium tauroursodeoxycholate differs from other secondary bile acid conjugates [8] [23]. Studies comparing sodium taurochenodeoxycholate and sodium tauroursodeoxycholate reveal that the 7β-hydroxyl group in the latter inhibits micelle growth due to increased intermolecular mismatching and decreased hydrogen bonding capability [8] [23].

    Table 5: Comparison with Other Bile Acids

    Bile AcidHydroxyl GroupsClassificationHydrophilicity
    Cholic Acid3α, 7α, 12αPrimaryModerate
    Chenodeoxycholic Acid3α, 7αPrimaryLow
    Ursodeoxycholic Acid3α, 7βSecondaryHigh
    Sodium Tauroursodeoxycholate3α, 7β (conjugated with taurine)Secondary (conjugated)Very High

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    3

    Exact Mass

    521.27870358 g/mol

    Monoisotopic Mass

    521.27870358 g/mol

    Heavy Atom Count

    35

    UNII

    6X4JLR867N

    Wikipedia

    Sodium tauroursodeoxycholate

    Dates

    Modify: 2023-08-15

    Explore Compound Types